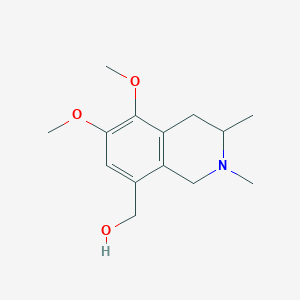
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールは、テトラヒドロイソキノリン類に属する複雑な有機化合物です。これらの化合物は、さまざまな生物活性を有することで知られており、医薬品化学において薬物開発によく用いられます。この化合物の構造には、メトキシ基とメチル基が置換されたテトラヒドロイソキノリンコアが含まれており、これらがその独特な化学的性質に貢献しています。
準備方法
合成ルートと反応条件
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールの合成は、通常、複数の工程を伴います。一般的な方法の1つは、ペタシス反応に続いてポメランツ-フリッチ-ボビット環化を行うものです。 ペタシス反応は、ジアステレオマーのモルフォリノン誘導体の生成を伴い、その後、環化により目的のテトラヒドロイソキノリンコアに変換されます .
工業的生産方法
この化合物の工業的生産方法は、文献にあまり記載されていません。一般的なアプローチは、大規模生産のための合成ルートを最適化し、コストと環境への影響を最小限に抑えながら、高収率と高純度を実現することになるでしょう。
化学反応の分析
反応の種類
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、追加の官能基が導入されたり、既存の官能基が修飾されたりする可能性があります。
還元: この反応により、二重結合やその他の官能基が還元される可能性があります。
置換: この反応により、ある官能基が別の官能基と置き換えられる可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、さまざまな求核剤などがあります。これらの反応の条件は異なる場合がありますが、通常は特定の温度、溶媒、触媒を必要とするため、目的の変換が行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の水酸基を持つ化合物になる可能性があり、還元により、より飽和した分子になる可能性があります。
科学研究への応用
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールは、いくつかの科学研究に利用されています。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性を研究されています.
医学: 特に神経変性疾患の治療における、潜在的な治療効果が検討されています.
産業: 新しい材料の開発や、他の工業用化学物質の前駆体として使用される可能性があります。
科学的研究の応用
(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールの作用機序には、特定の分子標的や経路との相互作用が関与しています。たとえば、特定の酵素や受容体を阻害することにより、観測される生物学的効果をもたらす可能性があります。 特定の応用や状況によって、正確な分子標的や経路は異なる場合があります .
類似の化合物との比較
類似の化合物
ジメトキシエタン: バッテリーや有機金属化学で使用される溶媒.
フェノール、2,6-ジメトキシ-: メトキシ置換基が類似した化合物.
独自性
(5,6-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロイソキノリン-8-イル)メタノールを他の化合物と異なるものにしているのは、上記の類似の化合物にはないテトラヒドロイソキノリンコアです。このコア構造は、そのユニークな化学的性質と生物学的性質に貢献し、さまざまな研究や産業用途で価値のある化合物となっています。
類似化合物との比較
Similar Compounds
Dimethoxyethane: A solvent used in batteries and organometallic chemistry.
Phenol, 2,6-dimethoxy-: A compound with similar methoxy substituents.
Uniqueness
What sets (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol apart is its tetrahydroisoquinoline core, which is not present in the similar compounds listed above. This core structure contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87665-03-0 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
(5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol |
InChI |
InChI=1S/C14H21NO3/c1-9-5-11-12(7-15(9)2)10(8-16)6-13(17-3)14(11)18-4/h6,9,16H,5,7-8H2,1-4H3 |
InChIキー |
PZKPCXHTUSLJJY-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CN1C)C(=CC(=C2OC)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)

![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)





![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)



